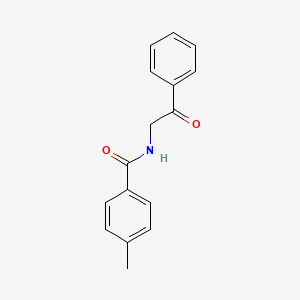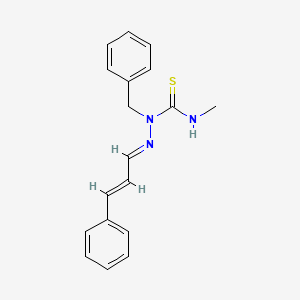
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique pharmacological properties.
作用機序
MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are located in the central nervous system. These receptors are involved in the regulation of mood, anxiety, and appetite. By binding to these receptors, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine modulates the activity of serotonin, a neurotransmitter that plays a crucial role in these processes. The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased heart rate, blood pressure, and body temperature, as well as alterations in mood, behavior, and cognition. The precise nature of these effects depends on the dose, route of administration, and individual susceptibility.
実験室実験の利点と制限
MCPP has several advantages as a research tool, including its well-established mechanism of action, high potency, and selectivity for specific serotonin receptors. It can be used to study the role of serotonin in various physiological and pathological processes, as well as to develop new therapeutic agents for psychiatric disorders. However, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine also has several limitations, including its potential for toxicity, adverse effects, and limited availability.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, including the development of new therapeutic agents based on its pharmacological profile, the elucidation of its molecular mechanism of action, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine in human subjects, as well as to investigate its potential for abuse and dependence.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, or 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, is a psychoactive drug that has gained popularity as a research tool due to its unique pharmacological properties. It acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors, and has shown potential as a therapeutic agent for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as to explore its potential for future applications.
合成法
The synthesis of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds under reflux conditions and yields 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MCPP has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder (OCD). It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is thought to underlie its anxiogenic and antidepressant effects.
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZYBOREOCHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-methylbenzoyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)
![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)